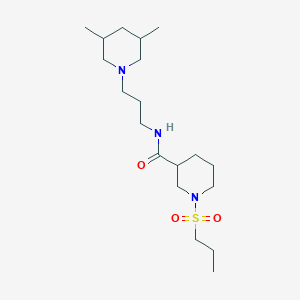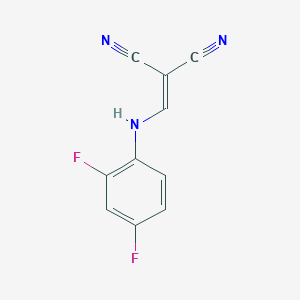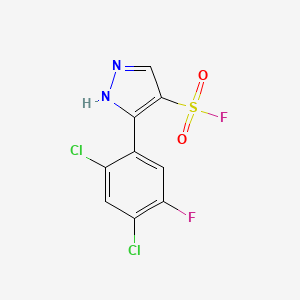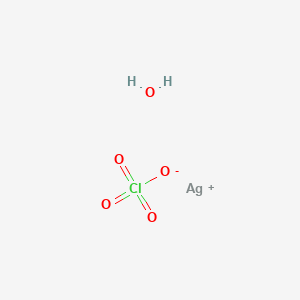
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide, also known as OPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Target of Action
The primary target of the compound “2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide” is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of metabolism, development, and growth in the body.
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β and activates it, leading to a series of biochemical reactions.
Pharmacokinetics
The compound’s solid forms, co-crystals, salts, and amorphous solid dispersions have been studied , which suggests that different forms of the compound may have different pharmacokinetic properties.
Result of Action
The compound’s action on the Thyroid Hormone Receptor β leads to changes in the body’s metabolic processes. It is currently in clinical trials for the treatment of dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood.
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments, including its high purity, stability, and potency. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide, including the optimization of its synthesis method, the identification of new potential therapeutic applications, and the development of new analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide and its effects on various physiological processes.
Métodos De Síntesis
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-aminomethylpyridine with 2-bromo-1-phenylpyridazin-3(2H)-one to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to yield 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including cholinesterases, monoamine oxidases, and phosphodiesterases. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(19(25)21-13-15-9-11-20-12-10-15)23-18(24)8-7-17(22-23)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHYFWUYKYVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2911992.png)


![N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2911996.png)

